8-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoline
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Overview
Description
8-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoline is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications
Biological Activities and Hybrid Compounds
Sulfonamide-based hybrids, such as those incorporating the quinoline moiety, are known for their wide range of pharmacological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects. Recent advances in the design and development of two-component sulfonamide hybrids have introduced compounds combining quinoline with other pharmacologically active scaffolds, highlighting their significance in medicinal chemistry and therapeutic applications (Ghomashi et al., 2022).
Caspase-3 Inhibitory Activity
A synthesis approach for novel 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines has been described, leading to compounds with potent inhibitory activity against caspase-3, a critical enzyme in apoptosis. This suggests potential applications in therapeutic interventions targeting apoptotic pathways in diseases such as cancer (Kravchenko et al., 2005).
Supramolecular Chemistry
The ligand 8-sulfonyl-(1-pyrazolyl)-quinoline has been synthesized and characterized, demonstrating its ability to form discrete compounds with silver salts through π–π stacking interactions. This highlights its potential in the development of supramolecular assemblies, which are of interest for their diverse applications in materials science and nanotechnology (Semeniuc et al., 2010).
Metal Chelates and Biological Screening
New 5-sulfonylheterocyclo-8-quinolinol derivatives have been synthesized, leading to metal chelates with Fe2+, Cu2+, and Hg2+. These compounds have been characterized and biologically screened, suggesting their potential as biologically active compounds with applications in pharmacology and biochemistry (Hafez & Awad, 1992).
Combinatorial Synthesis of Hybrid Heterocycles
The stereoselective synthesis of novel spiro-tethered pyrazolo[3,4-b]quinoline hybrid heterocycles via 1,3-dipolar cycloaddition of azomethine ylides demonstrates the utility of combinatorial chemistry in creating diverse molecular architectures. This method highlights the potential for the development of new compounds with varied biological activities (Sumesh et al., 2016).
Mechanism of Action
Target of Action
A related compound was found to have a potent in vitro antipromastigote activity, suggesting a potential target in the leishmania major pteridine reductase 1 (lmptr1) pocket .
Mode of Action
The related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its target through a similar mechanism, potentially leading to changes in the target’s function.
Properties
IUPAC Name |
8-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-13-19(14(2)22(3)21-13)27(24,25)23-11-9-16(12-23)26-17-8-4-6-15-7-5-10-20-18(15)17/h4-8,10,16H,9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTCWGQGKVBPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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